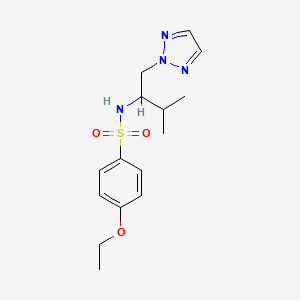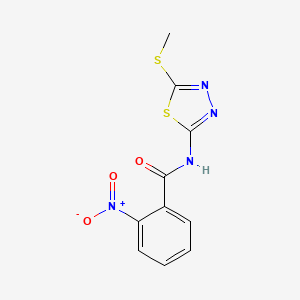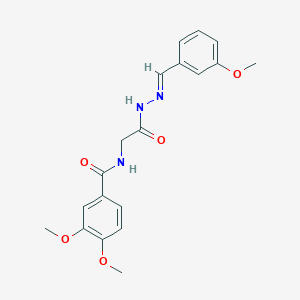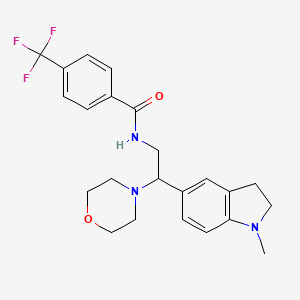
4-etoxi-N-(3-metil-1-(2H-1,2,3-triazol-2-il)butan-2-il)bencenosulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H22N4O3S and its molecular weight is 338.43. The purity is usually 95%.
BenchChem offers high-quality 4-ethoxy-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-ethoxy-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Los 1,2,3-triazoles, incluido el compuesto en cuestión, sirven como motivos estructurales privilegiados en el descubrimiento de fármacos debido a su estabilidad, carácter aromático y capacidad de formación de enlaces de hidrógeno .
- Los investigadores han explorado la síntesis de derivados de 1,2,3-triazol para posibles aplicaciones terapéuticas. Estos compuestos pueden exhibir propiedades antimicrobianas, anticonvulsivas o anticancerígenas .
- Los 1,2,3-triazoles se utilizan ampliamente en la química click, un enfoque sintético poderoso para unir moléculas. La parte triazol del compuesto puede participar en reacciones click, facilitando la bioconjugación y la creación de materiales funcionalizados .
- Las propiedades únicas de los 1,2,3-triazoles los hacen valiosos en la química supramolecular. Los investigadores exploran su comportamiento de autoensamblaje e interacciones con otras moléculas .
- Los 1,2,3-triazoles son bloques de construcción versátiles en la síntesis orgánica. Los investigadores los utilizan para construir moléculas complejas y polímeros funcionales .
- Los 1,2,3-triazoles etiquetados con fluorescencia se han empleado para estudios de imágenes celulares. El potencial de bioconjugación del compuesto lo hace adecuado para etiquetar biomoléculas .
- Los investigadores exploran los 1,2,3-triazoles como componentes en materiales sostenibles. Su estabilidad y propiedades funcionales los hacen atractivos para aplicaciones como células solares, baterías o catálisis .
Descubrimiento de fármacos y química medicinal
Química click y bioconjugación
Química supramolecular y ciencia de los materiales
Síntesis orgánica y química de polímeros
Imágenes fluorescentes y biología química
Materiales para tecnologías sostenibles
En resumen, el andamio de 1,2,3-triazol de este compuesto ofrece posibilidades emocionantes en diversos dominios científicos. Su accesibilidad sintética y sus posibles actividades biológicas justifican una mayor investigación. Los investigadores continúan explorando sus aplicaciones, y su papel en el desarrollo de fármacos y la ciencia de los materiales sigue siendo un área de estudio activa. 🌟 .
Propiedades
IUPAC Name |
4-ethoxy-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3S/c1-4-22-13-5-7-14(8-6-13)23(20,21)18-15(12(2)3)11-19-16-9-10-17-19/h5-10,12,15,18H,4,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUKMFJTVSZAFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC(CN2N=CC=N2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)-1-(prop-2-enoyl)pyrrolidin-3-yl]acetamide](/img/structure/B2557393.png)
![N-(4-fluorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2557394.png)

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide](/img/structure/B2557398.png)



![Methyl 1-imino-4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-oxothiane-4-carboxylate](/img/structure/B2557405.png)

![Ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2557408.png)
